molecular formula C11H17N3O2 B13631441 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13631441
M. Wt: 223.27 g/mol
InChI Key: PTEKSPJWEKOBBH-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with two distinct substituents:

  • A cyclopropylamino group (-NH-cyclopropane) at the second carbon.
  • A 4-methylpyrazole ring at the fourth carbon.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(4-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C11H17N3O2/c1-8-6-12-14(7-8)5-4-10(11(15)16)13-9-2-3-9/h6-7,9-10,13H,2-5H2,1H3,(H,15,16)

InChI Key

PTEKSPJWEKOBBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)O)NC2CC2

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Formation of 4-methyl-1H-pyrazole moiety Condensation of hydrazine with 1,3-dicarbonyl compounds under acidic conditions Pyrazole ring synthesis is a key step to introduce the heterocyclic core
2 Introduction of cyclopropylamino group Nucleophilic substitution of an appropriate leaving group by cyclopropylamine Requires controlled temperature to avoid side reactions
3 Construction of butanoic acid backbone Alkylation and carboxylation reactions to extend carbon chain Often involves protection/deprotection steps for amino and carboxyl groups
4 Final purification Crystallization or chromatographic techniques Ensures isolation of single diastereomer with high purity

Detailed Reaction Conditions and Examples

  • Pyrazole Ring Formation: The pyrazole ring is typically synthesized by reacting hydrazine hydrate with a β-ketoester or 1,3-dicarbonyl compound in acidic media, often under reflux. This step yields the 4-methyl-1H-pyrazole intermediate, which is then isolated by filtration or extraction.

  • Cyclopropylamino Group Introduction: The cyclopropylamine is introduced via nucleophilic substitution on a suitable halogenated or activated intermediate. For example, a halogenated butanoic acid derivative can be reacted with cyclopropylamine in a polar aprotic solvent at 0–25 °C to achieve substitution without decomposition.

  • Amide and Acid Functionalization: The amino acid backbone is constructed by coupling reactions facilitated by carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) to promote amide bond formation. The reaction is typically carried out in dichloromethane at room temperature, followed by aqueous workup and purification.

  • Hydrolysis and Hydrogenation Steps: Hydrolysis of ester or amide intermediates to the free acid is performed under basic conditions using aqueous sodium hydroxide in methanol, initially at 0–5 °C and then warmed to ambient temperature for 16–24 hours. Hydrogenation using palladium catalysts (Pd/C or Pd(OH)2) under hydrogen atmosphere (40–60 psi) is employed to remove protecting groups or reduce intermediates.

Representative Experimental Procedure Extracted from Patent Literature

Step Reagents Conditions Outcome
Hydrolysis Aqueous NaOH in methanol 0–5 °C initial, then 25–30 °C for 16–24 h Conversion of ester/amide to free acid
Hydrogenation Pd(OH)2 or Pd/C catalyst under H2 (40–60 psi) Room temperature, stirring Removal of protecting groups, purification
Amide Coupling EDCI, HOBt, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride DCM solvent, 0–25 °C, 12–24 h Formation of N-methoxy-N-methyl amide intermediate
Reduction Lithium aluminum hydride in THF −20 to −30 °C Reduction to aldehyde intermediate

This sequence leads to the formation of key intermediates which are further elaborated to the target compound.

Purification and Characterization

  • The final compound is typically isolated by filtration after crystallization or by chromatographic methods.
  • The synthesis yields a single diastereomer, facilitating characterization and large-scale purification.
  • Purity is confirmed by standard analytical methods such as NMR, HPLC, and mass spectrometry.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents Temperature Time Purpose
Pyrazole formation Hydrazine + β-ketoester Reflux Several hours Form pyrazole ring
Cyclopropylamine substitution Cyclopropylamine + halogenated intermediate 0–25 °C Several hours Introduce cyclopropylamino group
Amide coupling EDCI, HOBt, N-methylmorpholine 0–25 °C 12–24 h Form amide bond
Hydrolysis NaOH in MeOH 0–30 °C 16–24 h Convert esters to acids
Hydrogenation Pd catalyst, H2 (40–60 psi) Room temp Several hours Remove protecting groups
Reduction LiAlH4 in THF −20 to −30 °C Several hours Reduce amide to aldehyde intermediate

Research Findings and Notes on Preparation

  • The stereochemistry is controlled to produce a single diastereomer, which is advantageous for downstream applications.
  • The use of palladium catalysts under mild hydrogenation conditions allows for selective deprotection without over-reduction.
  • The multi-step synthesis requires careful temperature control, especially during hydrolysis and coupling steps, to prevent side reactions and degradation.
  • The compound’s preparation has been documented in patent literature with detailed reaction conditions, supporting reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Cyclopropylamino-Substituted Carboxylic Acids

The discontinued compound 2-(cyclopropylamino)-3-nitrobenzoic acid () shares the cyclopropylamino motif but differs in backbone (benzoic acid vs. butanoic acid) and substituents (nitro group vs. pyrazole).

Feature Target Compound 2-(Cyclopropylamino)-3-nitrobenzoic Acid
Acid Type Butanoic acid Benzoic acid
Aromaticity Pyrazole ring (6π-electron system) Benzene ring
Electron Effects Pyrazole may act as a weak base Nitro group is strongly electron-withdrawing

Analysis: The butanoic acid chain in the target compound likely improves solubility in polar solvents compared to the aromatic benzoic acid derivative.

Pyrazole-Containing Compounds

Pyrazole rings are common in agrochemicals (e.g., fungicides) and pharmaceuticals. For example, 4-methylpyrazole derivatives are known for their role in alcohol dehydrogenase inhibition.

Feature Target Compound Generic 4-Methylpyrazole Derivatives
Backbone Integration Covalently linked to butanoic acid Often standalone or linked to alkyl chains
Functionality Combines acidity and heterocyclic reactivity Primarily heterocyclic activity

Analysis : The integration of pyrazole with a carboxylic acid backbone may enable dual functionality, such as simultaneous enzyme inhibition and pH-dependent solubility .

Research Findings and Data Gaps

  • Future studies could employ these tools to resolve its 3D structure.
  • Biological Activity: highlights the herbicidal activity of phenoxy butanoic acids, but the target compound’s substituents suggest divergent applications. Hypotheses include antimicrobial or kinase-inhibitory roles.
  • Discontinuation Note: lists the compound as discontinued, possibly due to challenges in synthesis, stability, or efficacy compared to commercial analogs.

Biological Activity

2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is C11H17N3O2, with a molecular weight of approximately 223.27 g/mol. The compound features a cyclopropylamino group and a pyrazole moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neurological and inflammatory pathways. Its ability to modulate receptor activity and influence signaling pathways makes it a candidate for therapeutic applications in various diseases, including neurodegenerative disorders like Parkinson's disease.

The mechanism of action likely involves the binding of the compound to specific receptors or enzymes, inhibiting their activity and altering metabolic pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, impacting metabolic processes associated with inflammation and pain management.

In Vitro Studies

Several studies have investigated the biological activity of 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid through in vitro assays. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.
  • Neuroprotective Effects : Research suggests that derivatives of this compound can modulate pathways implicated in neurodegeneration, potentially offering protective effects against neuronal damage.

Antimicrobial Activity

In addition to its neurological applications, the compound has been evaluated for antimicrobial properties. Studies have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acidAntibacterial62.5 µg/mL against Staphylococcus aureus
Other Pyrazole DerivativesAntifungal31.25 µg/mL against Candida albicans

Case Studies

Recent case studies have highlighted the therapeutic potential of 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid:

  • Neurological Disorders : A study published in Pharmacology Research indicated that this compound could reduce neuroinflammation in animal models of Parkinson's disease by inhibiting specific inflammatory pathways.
  • Inflammatory Conditions : Another investigation demonstrated its efficacy in reducing inflammation markers in models of arthritis, suggesting potential applications in anti-inflammatory therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, and how can yield be optimized?

The synthesis typically involves two key steps: (1) formation of the pyrazole ring and (2) introduction of the cyclopropylamino group onto a butanoic acid backbone. A common method employs nucleophilic substitution reactions, such as reacting 4-methyl-1H-pyrazole with a brominated butanoic acid derivative under basic conditions (e.g., NaOH or K₂CO₃) . Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) can enhance efficiency and reduce environmental impact . Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., phase-transfer catalysts). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize the molecular structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylamino protons at δ 0.5–1.5 ppm, pyrazole protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z ~251.3 for [M+H]⁺) .
  • X-ray Crystallography : For absolute configuration determination, refine data using SHELXL (e.g., twin refinement for high-resolution datasets) .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled dehydrogenase assays) to test interactions with enzymes like kinases or oxidoreductases .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to measure affinity .
  • Cellular Viability : MTT or resazurin assays in cancer/immortalized cell lines to assess cytotoxicity or antiproliferative effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian or ORCA) .
  • Twinned Crystals : Apply SHELXL’s twin refinement (BASF parameter) for datasets with overlapping reflections .
  • Dynamic Effects : Use variable-temperature NMR to distinguish conformational flexibility from impurities (e.g., coalescence of proton signals at elevated temperatures) .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., imidazole ring coordination to metal ions in enzymes) .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulations (≥100 ns) to assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict activity .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • LC-MS/MS : Identify byproducts (e.g., dehalogenated or dimerized species) with tandem MS fragmentation .
  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching .
  • Genotoxic Impurities : Follow ICH M7 guidelines, employing Ames tests or computational toxicity prediction tools (e.g., DEREK) .

Q. What advanced pharmacological studies are warranted to elucidate the mechanism of action?

  • Metabolite Profiling : Use hepatic microsomes or hepatocytes to identify Phase I/II metabolites via UPLC-QTOF .
  • Target Engagement : Cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding to putative targets .
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C isotope) for bioavailability, tissue distribution, and excretion studies in rodent models .

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